4-((3-(Trifluoromethyl)benzyl)thio)quinazoline
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Overview
Description
4-((3-(Trifluoromethyl)benzyl)thio)quinazoline is a compound that belongs to the quinazoline derivatives, which are known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Trifluoromethyl)benzyl)thio)quinazoline typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with 4-mercaptoquinazoline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-((3-(Trifluoromethyl)benzyl)thio)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN) under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-((3-(Trifluoromethyl)benzyl)thio)quinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of various biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: An anticancer drug that also contains a quinazoline scaffold.
Afatinib: Another anticancer agent with a quinazoline core structure.
Erlotinib: A quinazoline derivative used in the treatment of non-small cell lung cancer.
Uniqueness
4-((3-(Trifluoromethyl)benzyl)thio)quinazoline is unique due to the presence of the trifluoromethylbenzylthio group, which can enhance its biological activity and selectivity. This structural feature may contribute to its distinct pharmacological properties compared to other quinazoline derivatives .
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2S/c17-16(18,19)12-5-3-4-11(8-12)9-22-15-13-6-1-2-7-14(13)20-10-21-15/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWOAPWXFDOUEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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